molecular formula C24H22N4O4S B2723707 methyl 2-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 1021230-08-9

methyl 2-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2723707
CAS No.: 1021230-08-9
M. Wt: 462.52
InChI Key: NUKJITVGIOAUDJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H22N4O4S and its molecular weight is 462.52. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[[2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-3-28-22(30)21-20(17(13-25-21)15-9-5-4-6-10-15)27-24(28)33-14-19(29)26-18-12-8-7-11-16(18)23(31)32-2/h4-13,25H,3,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKJITVGIOAUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex compound belonging to the pyrrolo[3,2-d]pyrimidine class. This class of compounds has garnered attention due to their diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this specific compound, examining its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Structure and Properties

The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its ability to interact with biological targets such as kinases and nucleic acids. The presence of a thioether and an acetamido group enhances its solubility and bioavailability.

Pyrrolo[3,2-d]pyrimidines have been shown to exhibit various mechanisms of action:

  • Inhibition of Kinases : Many derivatives act as inhibitors of key kinases involved in tumor growth and proliferation. For instance, compounds related to this structure have demonstrated potent inhibitory activity against mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC) treatment .
  • Antiproliferative Effects : Studies have indicated that similar compounds can induce cell cycle arrest at the G2/M phase without triggering apoptosis, suggesting a unique pathway for their antiproliferative effects .
  • DNA Damage : Some pyrrolo[3,2-d]pyrimidines have been associated with DNA damage mechanisms, which contribute to their anticancer properties by disrupting cellular replication processes .

Efficacy Against Cancer Cell Lines

A range of studies have evaluated the efficacy of pyrrolo[3,2-d]pyrimidine derivatives against various cancer cell lines. The following table summarizes key findings:

CompoundTarget Cell LineIC50 (µM)Mechanism
12iHCC827 (EGFR mutation)0.21Covalent inhibition of EGFR
6MIA Pa-Ca-2 (Pancreatic Cancer)0.014DNA damage induction
7A549 (Lung Cancer)0.83Cell cycle arrest

Pharmacokinetic Profile

The pharmacokinetic properties of this compound suggest a favorable profile for therapeutic use:

  • Half-Life : Compounds in this class have shown a plasma half-life ranging from approximately 30 to 32 minutes, indicating rapid metabolism but also necessitating careful dosing considerations for sustained efficacy .
  • Toxicity : Maximum tolerated doses (MTD) have been reported between 5–40 mg/kg in animal models, suggesting manageable toxicity profiles compared to established chemotherapeutics like paclitaxel .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of a series of pyrrolo[3,2-d]pyrimidines including derivatives similar to this compound, researchers found that certain compounds exhibited significant growth inhibition in triple-negative breast cancer cells (TNBC). The study highlighted that these compounds could serve as promising leads for developing new anticancer therapies targeting resistant cancer types.

Case Study 2: Selectivity in EGFR Inhibition

Another research effort focused on the selectivity of pyrrolo[3,2-d]pyrimidine derivatives against mutant forms of EGFR in NSCLC models. The findings indicated that specific modifications to the core structure enhanced selectivity and potency against mutant EGFRs while sparing wild-type receptors, thus reducing potential side effects associated with standard therapies.

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